2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide
Description
This compound features a 3-oxopiperazine core substituted with a 4-fluorophenyl carbamothioyl group and an N-(3-methoxyphenyl)acetamide moiety. The 3-oxopiperazine scaffold is known for conformational flexibility, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S/c1-28-16-4-2-3-15(11-16)23-18(26)12-17-19(27)22-9-10-25(17)20(29)24-14-7-5-13(21)6-8-14/h2-8,11,17H,9-10,12H2,1H3,(H,22,27)(H,23,26)(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCYMTQYZRCRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl and methoxyphenyl groups, and the final acetamide formation. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and various amines and carbonyl compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, including different solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carbonyl compounds, while reduction reactions can produce various alcohols or amines. Substitution reactions can lead to the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study the compound’s interactions with biological molecules and its potential effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets and pathways.
Industry: The compound is used in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules, focusing on substituent variations , biological activities , and structure-activity relationships (SAR) .
Table 1: Comparative Analysis of Structural and Functional Features
Key Insights from Comparative Analysis
Substituent Impact on Bioactivity: The 4-fluorophenyl carbamothioyl group in the target compound may confer superior CYP450 enzyme resistance compared to non-fluorinated analogs (e.g., chlorophenyl derivatives) . Methoxy vs. Chloro Substituents: The 3-methoxyphenyl group in the target compound likely improves aqueous solubility over chlorophenyl analogs, which are more lipophilic but prone to metabolic dehalogenation .
Core Scaffold Variations: Replacement of the 3-oxopiperazine core with a pyridazinone ring (e.g., in compounds) shifts activity toward anti-inflammatory applications due to altered hydrogen-bonding patterns . Thiourea vs.
Therapeutic Potential: The target compound’s dual functional groups (fluorophenyl carbamothioyl and methoxyphenyl) position it as a candidate for CNS disorders (e.g., neuropathic pain) or infectious diseases (e.g., bacterial resistance modulation) . In contrast, trifluoromethyl-substituted analogs (e.g., ) are more suited for oncology due to their enhanced interaction with hydrophobic kinase domains .
Biological Activity
The compound 2-{1-[(4-fluorophenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(3-methoxyphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its biological activity, synthesizing findings from various studies, and presenting data tables to highlight its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.4 g/mol. The structure features a piperazine ring, a fluorophenyl group, and a methoxyphenyl moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound through in vitro assays. A significant study involved screening against a panel of 60 cancer cell lines, following the National Cancer Institute (NCI) protocols.
In Vitro Evaluation
The anticancer activity was assessed at a concentration of 10 µM. The results indicated that the compound exhibited varying levels of activity across different cancer types:
| Cancer Type | Cell Line | Response |
|---|---|---|
| Leukemia | K-562 | Sensitive |
| Colon Cancer | HCT-15 | Slightly Sensitive |
| Melanoma | SK-MEL-5 | Slightly Sensitive |
| Breast Cancer | MCF-7 | Not Sensitive |
| Lung Cancer | A549 | Not Sensitive |
The compound demonstrated low cytotoxicity but showed some sensitivity in leukemia cell lines, suggesting a potential for further development as an anticancer agent .
The proposed mechanism involves the inhibition of specific cellular pathways crucial for cancer cell proliferation. The presence of the carbamothioyl group may enhance interaction with target proteins involved in tumor growth regulation. However, detailed mechanistic studies are still required to elucidate the exact pathways affected.
Case Studies and Research Findings
- Case Study: Antitumor Activity Assessment
- Research on Structural Variants
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
